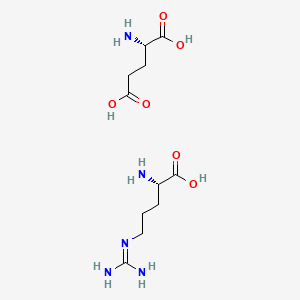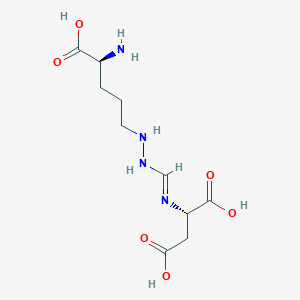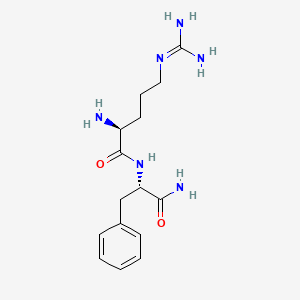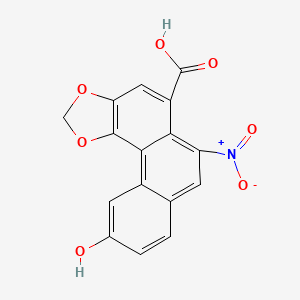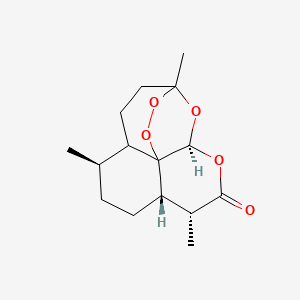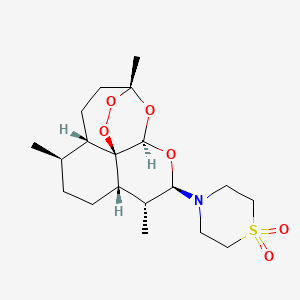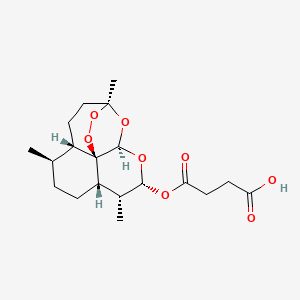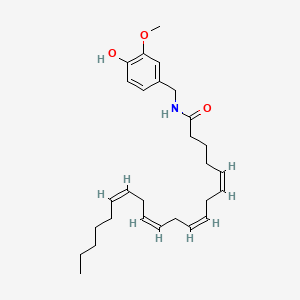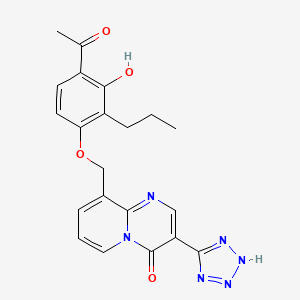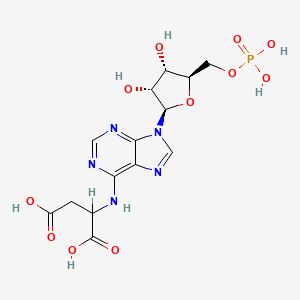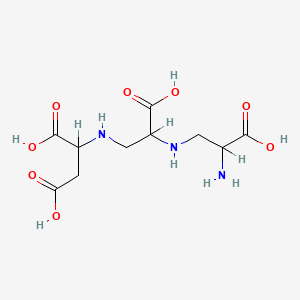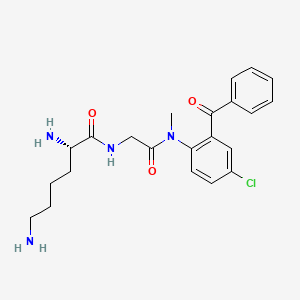
阿维佐酮
科学研究应用
阿维扎酮在科学研究中有几个应用,包括:
作用机制
阿维扎酮通过以下机制发挥其作用:
生化分析
Biochemical Properties
Avizafone plays a crucial role in biochemical reactions as a prodrug that is metabolized into diazepam. The conversion process involves aminopeptidase enzymes that hydrolyze avizafone to release lysine and diazepam . Diazepam, the active form, interacts with the gamma-aminobutyric acid A (GABAA) receptor as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to its therapeutic effects.
Cellular Effects
Avizafone, through its active form diazepam, affects various types of cells and cellular processes. Diazepam enhances the inhibitory neurotransmitter GABA’s effects, leading to reduced neuronal excitability . This modulation of GABAergic signaling impacts cell signaling pathways, gene expression, and cellular metabolism. The compound’s influence on GABAergic signaling pathways is crucial for its anticonvulsant and anxiolytic effects.
Molecular Mechanism
The molecular mechanism of avizafone involves its conversion to diazepam, which then binds to the GABAA receptor. This binding increases the receptor’s affinity for GABA, enhancing its inhibitory effects . The positive allosteric modulation of the GABAA receptor by diazepam results in increased chloride ion influx, leading to hyperpolarization of neurons and reduced neuronal excitability . This mechanism underlies the compound’s anticonvulsant and anxiolytic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of avizafone change over time due to its conversion to diazepam and subsequent metabolism. The stability and degradation of avizafone are influenced by enzymatic activity, leading to the rapid formation of diazepam . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with diazepam showing sustained anticonvulsant and anxiolytic effects .
Dosage Effects in Animal Models
The effects of avizafone vary with different dosages in animal models. At therapeutic doses, avizafone effectively counteracts the effects of organophosphate poisoning by enhancing GABAergic signaling . At high doses, toxic or adverse effects may occur, including excessive sedation and respiratory depression . Threshold effects have been observed, with higher doses required to achieve significant therapeutic effects in severe poisoning cases .
Metabolic Pathways
Avizafone is involved in metabolic pathways that include its conversion to diazepam by aminopeptidase enzymes . Diazepam is further metabolized by hepatic enzymes, including cytochrome P450 isoforms, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its therapeutic efficacy and safety profile.
Transport and Distribution
Avizafone is transported and distributed within cells and tissues through various mechanisms. Its water-soluble nature facilitates rapid absorption and distribution . Diazepam, the active form, is transported across cell membranes and distributed to various tissues, including the brain, where it exerts its pharmacological effects . Transporters and binding proteins may also play a role in its localization and accumulation.
Subcellular Localization
The subcellular localization of avizafone and its active form diazepam is influenced by targeting signals and post-translational modifications. Diazepam is primarily localized in the central nervous system, where it interacts with GABAA receptors on neuronal membranes . This localization is crucial for its therapeutic effects, as it enhances GABAergic signaling in specific brain regions involved in anxiety and seizure control.
准备方法
合成路线和反应条件: 阿维扎酮通过一系列化学反应合成,包括将地西泮与肽部分偶联。关键步骤包括:
地西泮衍生物的形成: 地西泮与氯化苯甲酰化合物反应生成苯甲酰-地西泮中间体。
工业生产方法: 阿维扎酮的工业生产涉及大规模合成,采用优化的反应条件以确保高产率和纯度。该过程通常包括:
间歇反应器: 使用间歇反应器进行初始偶联反应。
纯化: 通过结晶或色谱技术纯化最终产品。
质量控制: 严格的质量控制措施,以确保最终产品的稳定性和安全性.
化学反应分析
反应类型: 阿维扎酮经历了几种类型的化学反应,包括:
水解: 阿维扎酮在血液中被氨基肽酶水解,释放地西泮和赖氨酸.
氧化和还原: 该化合物在特定条件下可以发生氧化和还原反应,但这些反应在其主要用途中的发生率较低。
常用试剂和条件:
氨基酸: 赖氨酸是阿维扎酮合成中的关键试剂。
主要形成的产物: 阿维扎酮水解形成的主要产物是地西泮,它是活性药理剂 .
相似化合物的比较
阿维扎酮与其他苯二氮卓类药物相比具有独特之处,因为它具有水溶性,并且能够快速转化为地西泮。类似的化合物包括:
地西泮: 由阿维扎酮形成的活性药物,以其广泛的治疗用途而闻名.
咪达唑仑: 另一种用于快速起效的苯二氮卓类药物,但它不像阿维扎酮那样是前药.
劳拉西泮: 用于类似适应症,但具有不同的药代动力学特性.
属性
IUPAC Name |
(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKOVYBBGBGKTA-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215868 | |
| Record name | Avizafone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65617-86-9 | |
| Record name | Avizafone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65617-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avizafone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065617869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avizafone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVIZAFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK71K78P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


